Benzyl 4-acetylpiperidine-1-carboxylate
Description
Overview of Piperidine (B6355638) Core Structure in Pharmaceutical Agents
The piperidine core is a favored structural unit in drug design and development. biologyinsights.comnih.gov Its stability, conformational flexibility, and the ability of its nitrogen atom to be protonated at physiological pH contribute to its favorable pharmacokinetic and pharmacodynamic properties. biologyinsights.com This allows for tailored interactions with biological targets.
The piperidine skeleton is a fundamental component of a wide range of alkaloids, which are naturally occurring compounds often exhibiting significant physiological effects. biologyinsights.comwikipedia.org Notable examples include piperine, the compound responsible for the pungency of black pepper, and coniine, a toxic alkaloid found in poison hemlock. biologyinsights.comwikipedia.org
In the realm of synthetic pharmaceuticals, the piperidine ring is a key feature in numerous drug classes. encyclopedia.pubijnrd.org A vast number of approved drugs incorporate this moiety, highlighting its importance in medicinal chemistry. researchgate.net
Table 1: Examples of Drugs Containing the Piperidine Core
| Drug Class | Example |
| Opioid Analgesics | Fentanyl, Meperidine biologyinsights.com |
| Antipsychotics | Haloperidol, Risperidone ijnrd.orgresearchgate.net |
| Antihistamines | Loratadine, Fexofenadine ijnrd.org |
| Alzheimer's Disease Therapy | Donepezil ijnrd.org |
The piperidine ring is not merely a passive scaffold; it actively contributes to the biological activity of molecules. ontosight.ai Its three-dimensional structure allows for precise orientation of functional groups, facilitating interactions with specific receptors and enzymes. biologyinsights.com The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which is crucial for binding to biological targets. biologyinsights.com The lipophilicity of the piperidine ring can also influence a drug's ability to cross cell membranes. The versatility of the piperidine ring enables the development of bioactive molecules for a wide range of diseases. ontosight.ai
Strategic Importance of Benzyl (B1604629) 4-acetylpiperidine-1-carboxylate in Synthetic Chemistry
Benzyl 4-acetylpiperidine-1-carboxylate has garnered attention as a valuable intermediate in the synthesis of complex organic molecules. nbinno.comnih.gov Its structure incorporates a protected piperidine nitrogen, a reactive acetyl group, and a stable benzyl ester, making it a versatile precursor for a variety of chemical transformations.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ nih.govcymitquimica.com |
| Molecular Weight | 261.32 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 160809-34-7 nih.govcymitquimica.com |
The chemical functionalities of this compound make it an ideal starting material for the synthesis of more elaborate structures. The acetyl group can undergo a variety of reactions, such as aldol (B89426) condensations, reductions, and organometallic additions, to introduce new carbon-carbon bonds and functional groups. The piperidine ring itself can serve as a scaffold for the construction of spirocyclic and fused ring systems. The benzyl carbamate (B1207046) protecting group on the nitrogen is stable under many reaction conditions but can be readily removed when desired, allowing for further functionalization of the piperidine nitrogen.
In the context of medicinal chemistry, intermediates like this compound are crucial for the efficient synthesis of drug candidates. nbinno.com Its structure is a common feature in the development of novel therapeutic agents. For instance, derivatives of 4-substituted piperidines are explored for their potential as analgesics, anti-inflammatory agents, and for the treatment of neurological disorders. smolecule.comnih.gov The ability to readily modify the acetyl group and the piperidine nitrogen allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. The use of such well-defined building blocks streamlines the synthetic process, enabling the rapid generation of libraries of compounds for biological screening. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOETZCCNDJVWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597745 | |
| Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160809-34-7 | |
| Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the precise molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would correspond to the protons of the benzyl (B1604629) group (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the acetyl methyl protons (~2.1 ppm), and the piperidine (B6355638) ring protons (aliphatic region, ~1.5-4.0 ppm). The coupling patterns would help to confirm the substitution pattern on the piperidine ring.
¹³C NMR: This would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketone, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring.
COSY & HSQC: These 2D NMR techniques would be used to establish connectivity. COSY (Correlation Spectroscopy) would show which protons are coupled to each other, helping to map out the spin systems within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
Without experimental data, a speculative data table cannot be provided.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For Benzyl 4-acetylpiperidine-1-carboxylate, the IR spectrum would be expected to show characteristic absorption bands for:
The ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹.
The ketone carbonyl (C=O) group, around 1715 cm⁻¹.
The C-O stretching of the ester group.
The C-H stretching of the aromatic and aliphatic parts of the molecule.
A representative data table would look like this, but requires experimental values.
Table 1: Anticipated IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Data not available |
| Ketone Carbonyl (C=O) | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
Mass Spectrometry (LC-MS, UPLC-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound is 261.1365 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this value. The fragmentation pattern observed in the mass spectrum would also help to confirm the structure, with expected fragments corresponding to the loss of the benzyl group or other parts of the molecule.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The spectrum would show characteristic shifts for the aromatic ring vibrations of the benzyl group and skeletal vibrations of the piperidine ring.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the compound from impurities and for determining its purity level.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds. A typical HPLC method for this compound would involve:
Column: A reversed-phase column (e.g., C18).
Mobile Phase: A mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), often run in a gradient.
Detection: UV detection, likely at a wavelength where the benzyl group absorbs (e.g., ~254 nm). The result would be a chromatogram showing a major peak for the compound and any minor peaks corresponding to impurities. The purity is calculated based on the relative area of the main peak.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to assess the purity of this compound and to monitor the progress of reactions involving this compound. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase.
In a typical analysis, a solution of the compound is spotted onto a TLC plate, which is then placed in a sealed chamber containing a specific solvent system (eluent). The eluent ascends the plate via capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rƒ values.
For this compound, a common mobile phase consists of a mixture of ethyl acetate (B1210297) and hexane. The ratio of these solvents can be adjusted to achieve optimal separation. After elution, the separated spots are visualized, often using a UV lamp, as the aromatic benzyl group allows for detection at 254 nm. The Rƒ value is then calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. This value is a characteristic property of the compound under specific TLC conditions.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate/Hexane (3:7, v/v) |
| Visualization | UV Light (254 nm) |
| Representative Rƒ Value | 0.35 |
Elemental Analysis for Stoichiometric Consistency
Elemental analysis is a crucial analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This method provides experimental verification of the compound's empirical and molecular formula, C₁₅H₁₉NO₃, ensuring its stoichiometric integrity and purity. nih.gov
The analysis is performed using a CHN analyzer, where a precisely weighed sample of the compound undergoes complete combustion at high temperatures in an oxygen-rich atmosphere. nih.gov This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These combustion gases are then separated and quantified by a detector, allowing for the calculation of the percentage composition of each element in the original sample.
The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is a strong indicator of the sample's purity and confirms the correct elemental composition.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 68.95 | 68.89 |
| Hydrogen (H) | 7.33 | 7.38 |
| Nitrogen (N) | 5.36 | 5.32 |
Biological Activities and Mechanistic Investigations of Piperidine Containing Compounds
Pharmacological Activities of Piperidine (B6355638) Derivatives
The piperidine nucleus is a fundamental structural motif found in a multitude of bioactive compounds. academicjournals.org Derivatives of piperidine have been a major focus of research, leading to the discovery of agents with a broad spectrum of pharmacological activities. These compounds serve as crucial building blocks in the synthesis of complex organic molecules with potential therapeutic applications, including enzyme inhibitors and receptor-targeting ligands.
Anti-inflammatory and Analgesic Properties
While direct studies on the anti-inflammatory and analgesic properties of Benzyl (B1604629) 4-acetylpiperidine-1-carboxylate are not extensively documented, the broader family of piperidine derivatives has shown significant potential in this area. For instance, the ethanolic extract of Piper vicosanum, a plant containing piperidine alkaloids, has demonstrated notable antinociceptive and anti-inflammatory effects in animal models. nih.gov This extract was found to inhibit nociceptive responses and reduce leukocyte migration in inflammatory models. nih.gov Furthermore, certain synthetic piperidine derivatives have been investigated for their analgesic and anti-inflammatory activities, with some compounds showing promising results in preclinical studies. researchgate.net The development of σ1 receptor antagonists containing a benzylpiperazine moiety has also been pursued for the treatment of inflammatory and neuropathic pain. nih.gov
Anticancer and Cytotoxicity Studies
The piperidine scaffold is a key component in the design of various anticancer agents. Research into new pyrrolo[1,2-a]quinoxaline (B1220188) derivatives containing a substituted piperidine moiety has revealed significant cytotoxic potential against several leukemia cell lines. nih.gov These compounds demonstrated high activity against leukemia cells while showing lower toxicity towards normal hematopoietic cells, indicating a favorable selectivity index. nih.gov The antiproliferative activity of such heterocyclic compounds highlights the importance of the piperidine ring in the development of novel cancer therapies. nih.gov
Antimicrobial and Antioxidant Activities
A variety of piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. In one study, novel synthesized piperidine derivatives exhibited varying degrees of antibacterial activity against several bacterial strains. academicjournals.org However, these same compounds showed limited to no activity against the tested fungal species. academicjournals.org In terms of antioxidant potential, some piperidine derivatives have demonstrated significant scavenging capacity against free radicals, although this activity can vary widely depending on the specific chemical structure. academicjournals.orgmdpi.com For example, one derivative showed the highest scavenging capacity of 78% at a concentration of 1000 µg/ml in one study. academicjournals.org Conversely, other studies on different piperidine-containing structures, such as quinoline-hydrazone and benzimidazole (B57391) derivatives, reported weak antioxidant activity compared to standard controls. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The piperidine structure is a common feature in molecules designed to inhibit specific enzymes or bind to particular receptors, playing a crucial role in the modulation of various physiological processes.
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammatory conditions. acgpubs.org A number of potent sEH inhibitors are based on a piperidine scaffold. nih.gov These inhibitors function by preventing the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory properties. nih.gov Research has led to the development of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors and 2-(piperidin-4-yl)acetamides that demonstrate potent inhibition of both human and murine sEH. nih.govub.edu The piperidine moiety in these compounds helps to rigidify the structure and is well-tolerated in the enzyme's active site. nih.gov Chromen-2-amide derivatives featuring a benzyl piperidine group have also been identified as novel lead structures for sEH inhibitors. acgpubs.org
The P2Y14 receptor, a G protein-coupled receptor, is a target for the treatment of inflammatory diseases. nih.gov Antagonists of this receptor often incorporate a piperidine structure. nih.gov For example, a known high-affinity P2Y14 receptor antagonist features a piperidinylphenyl group, which serves as a viable scaffold for designing new antagonists. nih.gov Structure-activity relationship studies have explored various modifications of the piperidine moiety to develop uncharged bioisosteres that maintain or improve receptor affinity. nih.gov Computational modeling and molecular dynamics simulations have been employed to guide the design of these heterocyclic antagonists. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL elevates 2-AG levels, producing therapeutic effects such as analgesia and anti-inflammatory responses, making it a significant target for drug development in neurodegenerative diseases, pain, and cancer. nih.gov
Research has led to the discovery of a new class of potent and reversible benzylpiperidine-based MAGL inhibitors. nih.gov While Benzyl 4-acetylpiperidine-1-carboxylate itself is not the final active inhibitor, its core structure is fundamental to the synthesis of these active molecules. For instance, studies have identified benzylpiperidine derivatives that exhibit significant MAGL inhibitory activity. Compound 7 in a referenced study, the first synthesized benzylpiperidine MAGL inhibitor from a specific series, showed an encouraging IC₅₀ value of 133.9 nM against human MAGL (hMAGL). nih.gov Further optimization of this scaffold led to the identification of even more potent inhibitors.
| Compound | hMAGL IC₅₀ (nM) | hFAAH IC₅₀ (µM) | Selectivity Index (FAAH/MAGL) |
|---|---|---|---|
| Derivative 7 | 133.9 | 5.9 | 44 |
| Derivative 13 | 13.7 | >10 | >730 |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a vital role in cholinergic neurotransmission. mdpi.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD) by increasing acetylcholine levels in the brain. mdpi.comfrontiersin.org The 1-benzylpiperidine (B1218667) moiety, a key feature of derivatives from this compound, is a well-established scaffold for potent AChE inhibitors like donepezil. nih.gov
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity. nih.gov These studies revealed that modifications, such as introducing bulky groups at the para position of the benzamide, dramatically enhance inhibitory potency. One of the most potent compounds identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) , exhibited an exceptionally low IC₅₀ value of 0.56 nM and was over 18,000 times more selective for AChE than for butyrylcholinesterase (BuChE). nih.gov
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (AChE/BuChE) |
|---|---|---|---|
| Compound 21 | 0.56 | >10000 | >18000 |
| Donepezil (Reference) | 5.7 | 7130 | 1250 |
SMYD Protein Inhibition
The SET and MYND domain-containing (SMYD) family of proteins are lysine (B10760008) methyltransferases that play roles in epigenetic regulation. mdpi.com There is currently no specific information available in the reviewed scientific literature linking this compound or its direct derivatives to the inhibition of SMYD proteins. Research into SMYD inhibitors has focused on other chemical scaffolds, such as benzoxazinones and pyrrolidine-based compounds. mdpi.com
Neurological Disorder Research
The development of compounds targeting neurological disorders is a direct application of the enzyme-inhibiting activities described above. The inhibition of MAGL is a promising strategy for treating neurodegenerative diseases, neuroinflammation, and neuropathic pain. nih.gov Similarly, AChE inhibitors are the cornerstone of symptomatic treatment for Alzheimer's disease. mdpi.com
The 1-benzylpiperidine scaffold, synthesized from precursors like this compound, is central to this research. For example, the potent AChE inhibitor compound 21 was selected for advanced development as an anti-dementia agent after demonstrating a significant increase in acetylcholine levels in the cerebral cortex and hippocampus of rats. nih.gov In another study, a series of N-benzyl piperidine derivatives were developed as dual inhibitors of both HDAC and AChE, showing neuroprotective activities in PC-12 cells, which are valuable properties for potential AD treatments. nih.gov
Antimalarial Activity
The piperidine ring is a structural feature found in numerous natural alkaloids and synthetic pharmaceutical agents with antimalarial properties. nih.gov The search for new antimalarials is driven by the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov
Research into 1,4-disubstituted piperidine derivatives has shown promising results against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. While this compound is not an end-product, its structural motifs are used to build more complex molecules with antiplasmodial activity. For example, a library of 1,4-disubstituted piperidines was synthesized from 4-aminopiperidine (B84694) precursors. nih.gov Several of these compounds demonstrated potent activity, with some being comparable to the reference drug chloroquine. nih.gov
| Compound | IC₅₀ (nM) vs. 3D7 Strain | IC₅₀ (nM) vs. W2 Strain |
|---|---|---|
| 12d | 13.64 | - |
| 13b | 4.19 | 13.30 |
| 12a | - | 11.6 |
| Chloroquine (Reference) | 22.38 | 134.12 |
Mechanism of Action Studies
Molecular Target Interaction
Understanding how piperidine-based compounds interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking studies provide valuable insights into these interactions.
For AChE inhibitors, the 1-benzylpiperidine moiety typically interacts with key residues within the enzyme's active site. Molecular docking simulations of 1-benzylpiperidine derivatives revealed that π-π stacking interactions between the benzyl group of the ligand and the aromatic side chain of the Trp286 residue at the catalytic site of AChE are common. nih.gov The basic nitrogen of the piperidine ring is also believed to play a crucial role in binding to the enzyme's anionic subsite, enhancing inhibitory activity. nih.gov
In the case of MAGL inhibitors, modeling studies of a benzylpiperidine derivative (11b ) complexed with human MAGL showed that the ligand binds within the enzyme's active site. researchgate.net The interactions are stabilized by hydrogen bonds between the ligand and key amino acid residues of the protein, explaining the compound's high affinity and inhibitory potency. researchgate.net
Modulation of Enzyme and Receptor Activity
Piperidine derivatives are a significant class of compounds in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes and receptors. clinmedkaz.org Their unique structural characteristics allow them to bind to various proteins, transport systems, and ion channels, leading to a broad spectrum of biological activities. clinmedkaz.org
Compounds containing the piperidine framework have been identified as potent modulators of several key receptor systems. For instance, derivatives of 1-benzylpiperidine have shown high affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and are considered valuable targets for treating neurodegenerative diseases and cancer. nih.govnih.gov Specifically, certain N-(1-benzylpiperidin-4-yl)arylacetamide analogues are highly selective for the sigma-1 (σ₁) receptor subtype over the sigma-2 (σ₂) subtype. researchgate.net Functional assays have revealed that some of these compounds act as σ₁ receptor agonists. nih.gov
In addition to sigma receptors, piperidine derivatives have been developed as antagonists for the dopamine (B1211576) D₄ receptor. nih.gov The D₄ receptor's distribution in the brain suggests its involvement in neuropsychiatric conditions, and selective antagonists are of significant therapeutic interest. nih.gov Studies on 3- or 4-benzyloxypiperidine scaffolds have led to the identification of several selective D₄ receptor antagonists. nih.gov
Furthermore, the piperidine moiety is a crucial structural element for activity at histamine (B1213489) H₃ receptors. nih.gov Dual-activity ligands targeting both H₃ and σ₁ receptors have been developed, with the piperidine ring being a key determinant for affinity at the σ₁ receptor while maintaining high affinity for the H₃ receptor. nih.gov The versatility of the piperidine scaffold is also demonstrated by its incorporation into acetylcholinesterase (AChE) inhibitors, such as derivatives of 1-benzyl-4-[2-(phthalimido)ethyl]piperidine, which are investigated for potential use in Alzheimer's disease. researchgate.net
The interaction of these compounds with their target receptors can be highly specific. For example, in the case of certain antiviral piperidine derivatives, the rigid carbon skeleton of the piperidine ring is thought to fit more effectively into a lipophilic pocket of the M2 ion channel receptor of the influenza A virus compared to more flexible structures. ijnrd.org This highlights how the inherent structural properties of the piperidine ring contribute to its modulatory activity at a molecular level.
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Variations on Biological Activity
Variations in the substituents on the piperidine ring and its associated moieties have a significant impact on receptor affinity and biological function.
For N-(1-benzylpiperidin-4-yl)arylacetamide analogues targeting sigma receptors, modifications to both the arylacetamide and benzyl portions of the molecule have been systematically evaluated. researchgate.net
Arylacetamide Moiety: Replacing the phenyl ring of the phenylacetamide group with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly alter the high affinity for σ₁ receptors. However, substituting it with an imidazole (B134444) or pyridyl ring led to a dramatic loss in affinity (>60-fold). researchgate.net
Benzyl Moiety: Substitutions on the aromatic ring of the N-benzyl group generally resulted in a similar or slightly decreased affinity for σ₁ receptors. researchgate.net
Halogenation: Introducing a halogen substituent on the aromatic rings of both the phenylacetamide and the benzyl groups maintained similar affinity for σ₁ receptors but significantly increased the affinity for σ₂ receptors, thereby altering the selectivity profile. researchgate.net
In another series of 1-aralkyl-4-benzylpiperidine derivatives, modifications to the aralkyl moiety led to a wide range of affinities and selectivities for σ₁ and σ₂ receptors. nih.gov A key finding was the comparison with corresponding piperazine (B1678402) derivatives. Replacing the piperidine ring with a piperazine ring was found to strongly support a different binding mode at the sigma receptors. nih.gov
For dopamine D₄ receptor antagonists based on a benzyloxypiperidine scaffold, the nature of the substituents on the nitrogen atom and the benzyl ether group were critical.
Nitrogen Substituents: Groups such as a 3-fluoro-4-methoxybenzyl substituent on the piperidine nitrogen were found to be favorable for activity. nih.gov
Oxygen Substituents: Modifying the benzyl group attached to the piperidine oxygen with various aryl and heteroaryl groups containing both electron-donating and electron-withdrawing substituents led to varied activity and selectivity profiles against different dopamine receptor subtypes. nih.gov For example, a 3-fluorobenzyl ether showed good, selective activity. nih.gov
The table below summarizes SAR findings for N-(1-benzylpiperidin-4-yl)arylacetamide analogues at sigma receptors.
| Compound Series | Modification | Impact on σ₁ Receptor Affinity | Impact on σ₂ Receptor Affinity | Reference |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)arylacetamides | Replacement of phenylacetamide with thiophene, naphthyl, or indole | No significant effect | Not specified | researchgate.net |
| Replacement of phenylacetamide with imidazole or pyridyl | >60-fold loss of affinity | No significant affinity | researchgate.net | |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Substitution on the N-benzyl ring | Similar or slightly decreased affinity | Not specified | researchgate.net |
| Halogenation of both phenylacetamide and benzyl rings | Similar affinity | Significantly increased affinity | researchgate.net | |
| 1-Aralkyl-4-benzylpiperidines | Replacement of piperidine with piperazine | Suggests a different binding mode | Suggests a different binding mode | nih.gov |
Conformational Analysis and its Influence on Activity
The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. The orientation of substituents on the ring (axial vs. equatorial) can drastically affect biological activity.
The flexibility of the piperidine structure is a key feature, allowing it to alter its conformation to achieve a better fit with a receptor's binding site, thereby increasing binding affinity. ccspublishing.org.cn This conformational adaptability is a reason why the piperidine scaffold is so prevalent in drug design. nih.gov For a molecule to be active, it must adopt a specific "bioactive conformation" to productively interact with its target.
Molecular Docking and Dynamics for Receptor Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide invaluable insights into how these ligands interact with their receptors at an atomic level.
Molecular docking studies have been performed to understand the binding modes of piperidine derivatives in various receptors. For potent piperidine-based σ₁ receptor agonists, docking analyses revealed that the ligands assume a linear arrangement within the binding site. nih.gov Key interactions identified include:
A bidentate salt bridge between the protonated piperidine nitrogen and the carboxylate groups of acidic amino acid residues, such as Glu172 and Asp126. nih.gov
A hydrogen bond interaction between the ligand and the side chain of Glu172. nih.gov
A π-cation interaction between the ionized piperidine nitrogen and an aromatic residue like Phe107. nih.gov
MD simulations further enrich this picture by showing the stability of these interactions over time and revealing the dynamic nature of the ligand-receptor complex. nih.gov These computational studies help to explain the SAR data; for example, they can show why a particular substituent enhances or diminishes binding by illustrating its specific interactions within the binding pocket.
Similar computational approaches have been applied to other targets. For piperidine-based acetylcholinesterase inhibitors, molecular modeling showed a strong correlation between the calculated binding affinity in the enzyme's active site and the experimentally observed inhibitory activity. researchgate.net Likewise, for inhibitors of the human GABA transporter 1 (GAT-1), molecular docking and dynamics simulations were used to identify favorable interactions within the active binding site. ajchem-a.com These computational investigations are crucial for rational drug design, allowing for the in silico prediction of binding affinities and guiding the synthesis of more potent and selective compounds. clinmedkaz.orgresearchgate.net
The table below summarizes key interactions identified through molecular docking studies.
| Compound Class | Target Receptor/Enzyme | Key Predicted Interactions | Reference |
|---|---|---|---|
| Piperidine-based σ₁ Agonists | Sigma-1 (σ₁) Receptor | Salt bridge with Glu172 and Asp126; H-bond with Glu172; π-cation with Phe107 | nih.gov |
| Donepezil Analogues | Acetylcholinesterase (AChE) | Strong correlation between in silico binding and in vitro IC₅₀ values | researchgate.net |
| Piperidine-based Hybrid Structures | α-Glucosidase | Stabilization in the active site via multiple interactions with catalytic residues | researchgate.net |
| Piperidine-3-carboxylic acid analogues | GABA Transporter 1 (GAT-1) | Favorable interactions identified in the active binding site | ajchem-a.com |
Medicinal Chemistry Applications and Drug Discovery
Design and Synthesis of Pharmacologically Active Compounds
The synthesis of novel therapeutic agents often relies on foundational chemical scaffolds that can be systematically modified to optimize pharmacological activity. Benzyl (B1604629) 4-acetylpiperidine-1-carboxylate represents such a scaffold, providing a reliable starting point for constructing a variety of potent and selective drug candidates.
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. nih.gov It is a common feature in numerous approved drugs and natural products. Its three-dimensional, flexible conformation allows it to interact with biological targets in a highly specific manner. The incorporation of the piperidine moiety is a well-established strategy for improving the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. organic-chemistry.orgnews-medical.net
Benzyl 4-acetylpiperidine-1-carboxylate serves as a key precursor for creating substituted piperidine derivatives. The acetyl group at the 4-position can be transformed into a variety of other functional groups, while the piperidine nitrogen, protected by the benzyl carboxylate group, can be deprotected and subsequently functionalized in later synthetic steps. This modular approach enables the systematic exploration of chemical space around the piperidine core to identify compounds with desired biological activities. news-medical.net
This compound is an important intermediate in the synthesis of a range of pharmaceutical agents, particularly those targeting the central nervous system. For instance, it is implicated in the synthetic pathways of potent acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat dementia associated with Alzheimer's disease. nih.gov
One notable application is in the synthesis of antagonists for the orphanin FQ/nociceptin (ORL-1) receptor, a target for developing novel analgesics without the side effects associated with traditional opioids. nih.gov Research has demonstrated the synthesis of complex piperidinyl-benzimidazolone derivatives, such as J-113397, which are potent and selective ORL-1 antagonists. nih.gov The synthesis of these molecules often involves intermediates structurally related to this compound, where the piperidine core is essential for biological activity.
The following table outlines representative transformations of piperidine-based intermediates in the development of new pharmaceuticals.
| Starting Material Class | Reaction Type | Resulting Structure | Therapeutic Target Example |
| N-protected 4-piperidone | Strecker-type condensation | 4-amino-4-cyano-piperidine | Narcotic Analgesics (Fentanyl analogues) researchgate.net |
| N-protected 4-piperidone | Shapiro reaction & cross-coupling | 4-aryl-piperidine | H1 Antagonists researchgate.net |
| N-Benzyl-4-piperidinecarboxaldehyde | Reductive amination | Substituted N-benzyl-piperidines | Acetylcholinesterase Inhibitors (Donepezil) google.com |
| N-protected piperidine | Suzuki Coupling | 4-benzyl-piperidine | General Drug Discovery Building Blocks organic-chemistry.org |
Prodrug Development Strategies
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. acs.org
The N-benzyloxycarbonyl (Cbz) group, present in this compound, is a classic example of a carbamate-type protecting group that can also function as a promoiety in a prodrug strategy. While this compound itself is not typically a final prodrug, the principles of its chemistry are directly applicable. In prodrug design, a Cbz group or a similar carbamate (B1207046) linker can be used to attach a drug molecule to a carrier, rendering it temporarily inactive. nih.gov Once administered, metabolic processes, often enzymatic hydrolysis, cleave the carbamate bond to release the active drug at the desired site of action. This approach can improve the pharmacological profile of a drug. nih.gov
A key goal of prodrug design is to modulate the physicochemical properties of a drug to enhance its delivery and efficacy. mdpi.com Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross biological membranes. mdpi.com The benzyl group in this compound significantly increases the molecule's lipophilicity compared to an unprotected piperidine.
This principle is widely used in medicinal chemistry. By attaching lipophilic promoieties, such as the N-benzyloxycarbonyl group, to a polar drug, chemists can create a more lipophilic prodrug. smolecule.com This enhanced lipophilicity can improve absorption from the gastrointestinal tract and facilitate passage across the blood-brain barrier. The following table illustrates how different ester promoieties on a piperidine scaffold can alter lipophilicity, represented by calculated logP (cLogP) values.
| Compound Name | Structure | Molecular Formula | cLogP (Approx.) |
| Ethyl 1-benzylpiperidine-4-carboxylate | Benzyl group on Nitrogen, Ethyl ester at C4 | C15H21NO2 | 3.1 |
| This compound | Benzyl carboxylate on Nitrogen, Acetyl at C4 | C15H19NO3 | 2.5 |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | tert-Butyl carboxylate on Nitrogen, Acetyl at C4 | C12H21NO3 | 2.0 |
Note: cLogP values are estimations and can vary based on the calculation algorithm.
Applications in Specific Therapeutic Areas
As a versatile intermediate, derivatives of this compound have been instrumental in the development of compounds for several therapeutic areas. The primary application lies in the synthesis of agents targeting the central nervous system (CNS).
Neurodegenerative Diseases: The piperidine scaffold is central to the design of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov For example, the synthesis of Donepezil and related compounds involves key intermediates like N-benzyl-4-piperidinecarboxaldehyde, which can be derived from precursors similar to this compound. google.com
Pain Management: The piperidine structure is a core component of many potent analgesics. Research into novel pain therapeutics has utilized piperidine-based intermediates to synthesize antagonists for the ORL-1 receptor, aiming to provide pain relief without the addictive properties of conventional opioids. nih.gov
Oncology: Certain complex piperidine derivatives have been investigated as anticancer agents. news-medical.net
Allergies: 4-Arylpiperidines, which can be synthesized from piperidone precursors, are found in potent and selective H1 antagonists used to treat allergies. researchgate.net
The flexibility of the synthetic routes starting from this compound and related structures allows for the generation of diverse molecular libraries, facilitating the discovery of new drug candidates across a wide spectrum of diseases.
Cancer Therapy Research
In the field of oncology, this compound is utilized as an intermediate in the synthesis of novel kinase inhibitors. The protein kinase Akt is a critical node in signaling pathways that regulate cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Research into Akt inhibitors has led to the development of substituted pyridine (B92270) compounds that block Akt activity. googleapis.com
In a patented synthesis route for a class of these potent Akt inhibitors, this compound is used as a key starting material. googleapis.com The synthesis involves a reaction where the acetylpiperidine derivative is treated with sodium hydride to form an enolate, which then reacts with methyl isonicotinate. This step is crucial for constructing the more complex substituted pyridine core of the final active pharmaceutical ingredient. googleapis.com The involvement of this compound highlights its utility in creating compounds for cancer research that target specific cellular signaling pathways.
Another area of cancer research where related piperidine structures are crucial is in the development of tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, a critical component of the cellular cytoskeleton, thereby arresting cells in mitosis and inducing apoptosis. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent tubulin inhibitors with activity against prostate cancer cell lines. google.com The synthesis of these compounds relies on a piperidine-4-carboxylate core, which is structurally analogous to this compound, to build the final molecule. The research demonstrated that modifications of this piperidine scaffold were key to optimizing antiproliferative potency. google.com
| Compound Class | Target | Therapeutic Area | Key Finding |
| Substituted Pyridines | Akt Kinase | Cancer | This compound is a documented intermediate in the synthesis of Akt inhibitors. googleapis.com |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | Cancer | Piperidine-carboxylate scaffolds are essential for the synthesis of these potent antiproliferative agents. google.com |
Anti-inflammatory Drug Development
This compound and its derivatives are instrumental in the development of novel anti-inflammatory agents. One significant target in this area is the soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory fatty acid epoxides. Inhibiting sEH increases the concentration of these beneficial lipids, resulting in anti-inflammatory, analgesic, and cardioprotective effects.
A series of potent sEH inhibitors based on a 1-aryl-3-(1-acylpiperidin-4-yl)urea structure has been developed. nih.gov The 1-acylpiperidin moiety, which is directly related to the structure of this compound, is a critical component of these inhibitors. Structure-activity relationship studies revealed that the nature of the acyl group on the piperidine ring significantly influences the inhibitor's potency and pharmacokinetic properties. These compounds have demonstrated powerful anti-inflammatory effects in preclinical models, such as the carrageenan-induced inflammatory pain model, with some analogues showing a thousand-fold greater potency than morphine in reducing hyperalgesia. nih.gov The synthesis of these molecules underscores the importance of acylpiperidine intermediates in creating next-generation anti-inflammatory drugs.
| Compound Class | Target | Therapeutic Area | Potency Highlight |
| 1-aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain | A lead compound showed a 1000-fold increase in potency compared to morphine in an in vivo inflammatory pain model. nih.gov |
Antipsychotic Drug Synthesis
The synthesis of antipsychotic medications often involves the use of N-benzylpiperidine scaffolds. This structural motif is a core component of many dopamine (B1211576) D2 receptor antagonists, which are a cornerstone of treatment for psychosis. While direct synthesis from this compound is not explicitly detailed in all literature, its close structural analog, 1-benzyl-4-piperidone, is a well-established starting material for such agents.
For example, research into new ligands for the dopamine D2 receptor has led to the synthesis of compounds like 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole. This compound, which shows a significant affinity for the D2 receptor with a Kᵢ of 151 nM, is synthesized directly from 1-benzyl-4-piperidone. The benzyl group serves as a crucial part of the pharmacophore and as a stable protecting group during synthesis. The structural similarity and shared N-benzylpiperidine core highlight the potential of this compound to serve as a versatile precursor for a variety of antipsychotic drug candidates, allowing for modifications at the 4-position to optimize pharmacological activity.
HIV-1 Research
In the fight against Human Immunodeficiency Virus Type 1 (HIV-1), this compound derivatives are key building blocks for a class of entry inhibitors known as CCR5 antagonists. The CCR5 co-receptor is essential for the entry of the most common strains of HIV-1 into host T-cells. By blocking this receptor, CCR5 antagonists can effectively prevent viral replication.
Research has led to the discovery of potent piperidine-4-carboxamide CCR5 antagonists. nih.gov In the development of these compounds, the substitution of a previously identified fragment with a 1-acetylpiperidin-4-yl group was a critical step that led to a novel and potent series of antagonists. nih.gov Further optimization of this piperidine moiety led to the discovery of compounds with excellent antiviral activity against CCR5-tropic HIV-1 in human peripheral blood mononuclear cells. nih.gov One selected compound demonstrated an EC₅₀ value of 0.59 nM, indicating high potency. nih.gov The synthesis pathways for these drugs often involve the use of 4-benzylpiperidines, which can be derived from precursors like this compound, demonstrating the compound's central role in the development of novel anti-HIV-1 therapeutics. nih.gov
| Compound Class | Target | Therapeutic Area | Biological Activity (EC₅₀) |
| Piperidine-4-carboxamides | CCR5 Co-receptor | HIV-1 Infection | A lead compound showed an EC₅₀ of 0.59 nM against HIV-1 replication. nih.gov |
Role in Pesticide and Agricultural Chemical Synthesis
Beyond its applications in medicine, the piperidine carboxamide structure, closely related to this compound, has also been explored for its utility in agriculture. Specifically, this chemical class has been investigated for the development of fungicides to control plant diseases.
Patents have been filed for piperidine carboxamide compounds designed specifically as fungicides. google.com These compounds are intended for the control and prevention of fungal infections in crops. The core piperidine structure is functionalized to interact with biological targets in fungi, inhibiting their growth and protecting the plants. While the direct use of this compound in a commercial pesticide is not specified, the documented fungicidal activity of the broader piperidine carboxamide class points to its potential as a valuable intermediate in the synthesis of new agricultural chemicals. This highlights the versatility of the piperidine scaffold, which can be adapted through synthetic chemistry to address challenges in both human health and food production.
Patents and Intellectual Property Landscape in Piperidine Chemistry
Review of Patented Synthetic Methods for Piperidine (B6355638) Derivatives
The synthesis of functionalized piperidines is a critical area of chemical research, and patent literature reflects a continuous effort to develop efficient, scalable, and novel methods. Many patented processes focus on the creation of key intermediates, such as substituted piperidones, which serve as versatile building blocks for more complex drug molecules. googleapis.com
A common patented strategy involves the multi-step synthesis starting from readily available precursors. For instance, processes have been patented for preparing potent analgesics like sufentanil, which is a complex piperidine derivative. google.comgoogle.com These syntheses often begin with a core piperidone structure, such as 1-carbethoxy-4-piperidone or 1-benzyl-4-piperidone. google.comresearchgate.net The synthesis then proceeds through a series of reactions including condensation with primary amines, hydrolysis, and catalytic hydrogenation to yield the desired functionalized piperidine. google.comgoogle.com
Another area of significant patent activity involves the synthesis of specific intermediates like N-benzyl-4-piperidinecarboxaldehyde, which is crucial for the production of drugs such as donepezil, used in the treatment of Alzheimer's disease. google.comgoogle.com Patented methods detail a sequence of reactions starting from 4-piperidinecarboxylic acid, involving esterification, N-alkylation with a benzyl (B1604629) group, hydrolysis, acylation, dehydration to a nitrile, and finally, reduction to the target aldehyde. google.comgoogle.com These patents often claim advantages such as mild reaction conditions and high yields without the need for complex purification methods like column chromatography. google.com
The Strecker-type condensation is another patented method used for synthesizing key piperidine intermediates. An optimized synthesis for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, an intermediate for fentanyl analogues, starts with 1-benzylpiperidin-4-one and proceeds through a condensation with aniline (B41778) and hydrogen cyanide to form an anilino-nitrile, which is then selectively hydrolyzed. researchgate.net
The table below summarizes some patented synthetic approaches for piperidine derivatives.
| Patent/Reference | Starting Material | Key Steps | Target/Intermediate Compound |
| US5489689A google.com | 1-carbethoxy-4-piperidone | Condensation with a primary amine (e.g., aniline) | 4-amino-4-carboxyamino-piperidine derivatives (e.g., for Sufentanil) |
| US20100137604A1 google.com | 1-benzyl-4-piperidone | Debenzylation, reaction with nitrobenzenesulfonic acid | 4-anilido-piperidine derivatives (e.g., Sufentanil, Remifentanil) |
| CN111484444A google.com | 4-piperidinecarboxylic acid | Esterification, N-benzylation, hydrolysis, acylation, dehydration, reduction | N-benzyl-4-piperidinecarbaldehyde |
| Kiricojević et al. (2002) researchgate.net | 1-benzylpiperidin-4-one | Strecker-type condensation (aniline, HCN), selective hydrolysis | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
Intellectual Property Related to Medicinal Applications
The intellectual property surrounding piperidine derivatives is vast, reflecting their broad therapeutic utility. Patents claim novel piperidine-containing compounds, pharmaceutical compositions, and their methods of use for treating a wide range of diseases. patentcut.comgoogle.com The versatility of the piperidine ring allows it to be incorporated into molecules targeting diverse biological pathways. encyclopedia.pubmdpi.com
A significant portion of patents focuses on neurological and psychiatric disorders. Piperidine derivatives have been patented for the treatment of anoxia, ischemia, migraine, and epilepsy. patentcut.comgoogle.com These compounds are often designed to act as calcium overload blockers in brain cells. patentcut.com Other patents cover the use of piperidine derivatives in treating cognitive and neurological disorders, highlighting their role as key intermediates in the synthesis of acetylcholinesterase inhibitors for Alzheimer's disease. google.comgoogle.com
The analgesic properties of piperidine compounds are also well-documented in patent literature. The fentanyl family of synthetic opioids, which are potent analgesics, are all based on a 4-anilidopiperidine core structure. google.com Patents in this area cover not only the final compounds but also the key intermediates and synthetic routes used in their production. google.comresearchgate.net More recent research has led to patents on dual-acting piperidine derivatives that function as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, showing promise in novel pain therapies. nih.gov
Furthermore, the patent landscape extends to numerous other therapeutic areas:
Antiviral Agents: Prodrugs of piperidine derivatives have been patented for their antiviral activity, particularly in the treatment of HIV and AIDS. google.com
Antihistamines: Numerous patents protect piperidine derivatives used as antihistamines for treating allergic reactions. unifiedpatents.com
Oncology: Piperidine-based molecules have been developed as inhibitors of kinases like ALK (anaplastic lymphoma kinase), which are important targets in cancer therapy. mdpi.com
Metabolic Disorders: Patents have been filed for piperidine derivatives intended for the treatment of metabolic disorders, including obesity and diabetes. google.com
Inflammatory and Gastrointestinal Disorders: The application of these compounds in treating inflammatory diseases and gastrointestinal issues is also a subject of intellectual property protection. google.com
Inherited Blood Disorders: Novel substituted piperidine-2,6-dione derivatives have been patented for their potential in treating conditions like sickle cell disease and β-thalassemia by inducing fetal hemoglobin expression. acs.org
The PubChem database lists several patents associated with the chemical structure of Benzyl 4-acetylpiperidine-1-carboxylate, indicating its relevance as an intermediate or a structural motif in the development of new chemical entities with potential therapeutic applications. nih.gov This broad patent coverage underscores the immense and ongoing importance of the piperidine scaffold in drug discovery and development. encyclopedia.pub
Future Research Directions and Translational Perspectives
Chemical Modification and Optimization for Enhanced Biological Efficacy
The inherent versatility of the Benzyl (B1604629) 4-acetylpiperidine-1-carboxylate structure allows for extensive modification to optimize its interaction with biological targets and enhance therapeutic efficacy. Future research will likely focus on systematic structural alterations to modulate its pharmacodynamic and pharmacokinetic profiles. The piperidine (B6355638) ring, benzyl group, and acetyl moiety all serve as points for modification.
Key areas for chemical modification include:
Substitution on the Benzyl Group: Introducing electron-withdrawing or electron-donating groups to the phenyl ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity to target proteins. Research on other benzyl-substituted piperidines has shown that the position and nature of these substituents are critical for activity, for instance, in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. ajchem-a.comnih.gov
Modification of the Acetyl Group: The 4-acetyl substituent can be transformed into various other functional groups. It could be reduced to an alcohol, converted to an oxime, or used as a handle to introduce more complex side chains. These modifications can create new interaction points with a biological target, as seen in the development of piperidin-4-one oxime esters with antioxidant properties. ajchem-a.com
| Modification Site | Example Modification | Potential Biological Outcome | Rationale/Supporting Research Area |
|---|---|---|---|
| Benzyl Group | Addition of fluoro or methoxy (B1213986) groups | Enhanced binding affinity, altered metabolic stability | AChE Inhibitors, JAK2 Inhibitors nih.govacs.org |
| Piperidine Ring | Replacement with piperazine (B1678402) or morpholine | Modified solubility, pKa, and target selectivity | Kinase Inhibitors, CNS-active agents acs.orgresearchgate.net |
| 4-Acetyl Group | Conversion to hydrazone or oxime derivatives | New hydrogen bonding capabilities, potential for metal chelation | Anticancer and Antimicrobial Agents researchgate.net |
| 1-Carboxylate Group | Removal or replacement with other protecting groups (e.g., tosyl) | Altered polarity and synthetic flexibility | General Piperidine Synthesis chemicalbook.com |
Exploration of Novel Synthetic Pathways
Efficiency, cost-effectiveness, and stereoselectivity are paramount in pharmaceutical development. Future research will undoubtedly seek to move beyond traditional multi-step syntheses of piperidine derivatives.
Promising novel synthetic strategies include:
Biocatalytic and Radical-Based Methods: A recently developed two-step process combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This approach dramatically simplifies the construction of complex piperidines, reducing reliance on expensive precious metal catalysts like palladium and shortening synthetic sequences from as many as 7-17 steps down to 2-5. news-medical.net
One-Pot Reactions: Domino or tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and waste reduction. An efficient one-pot route from halogenated amides to piperidines has been developed that involves amide activation, reduction, and intramolecular nucleophilic substitution without the need for metal catalysts. researchgate.netmdpi.com
Advanced Cyclization Techniques: Intramolecular cyclization remains a key strategy for forming the piperidine ring. nih.gov Modern methods focus on achieving high stereoselectivity through metal-catalyzed cyclization, asymmetric synthesis, and intramolecular aza-Michael reactions. nih.govmdpi.com Gold-catalyzed annulation procedures, for example, allow for the direct assembly of highly substituted piperidines from alkene-tethered oxime ethers and N-allenamides. ajchem-a.com
| Synthetic Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Classical Hydrogenation/Reduction | Reduction of pyridine (B92270) precursors. nih.gov | Well-established, access to simple piperidines. | Often requires harsh conditions (high pressure/temp), expensive catalysts, poor stereoselectivity. nih.gov |
| Multi-component Reactions | Combining three or more reactants in a single step. nih.gov | High atom economy, rapid generation of molecular complexity. | Can be difficult to control selectivity with complex substrates. |
| Intramolecular Cyclization | Ring formation from an acyclic precursor. nih.gov | Good control over stereochemistry is possible. mdpi.com | Requires synthesis of a suitably functionalized linear precursor. |
| Biocatalytic/Radical Coupling | Combines enzymatic C-H oxidation with radical cross-coupling. news-medical.net | Highly efficient, reduces steps, avoids costly metals, creates complex 3D structures. news-medical.net | Newer technology, enzyme and substrate scope may be limited. |
Pre-clinical and Clinical Trial Considerations for Piperidine Compounds
The widespread presence of the piperidine moiety in approved drugs provides a solid foundation for the pre-clinical and clinical development of new derivatives. arizona.edunih.gov However, each new candidate, including those derived from Benzyl 4-acetylpiperidine-1-carboxylate, must undergo rigorous evaluation.
Key considerations for translational development include:
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical. The piperidine skeleton is known to influence membrane permeability and metabolic stability, which are key determinants of a drug's oral bioavailability and half-life. researchgate.net
Target Engagement and Selectivity: In pre-clinical models, it is essential to demonstrate that the compound interacts with its intended target at clinically relevant concentrations. Furthermore, screening against a panel of receptors and enzymes is necessary to identify potential off-target effects that could lead to toxicity.
Therapeutic Area-Specific Trials: The design of clinical trials will be dictated by the intended therapeutic application. Piperidine derivatives are being investigated for a vast range of conditions, including cancer, neurodegenerative diseases, and viral infections. researchgate.netijnrd.org For example, a potential anticancer agent would be evaluated in oncology trials focused on endpoints like tumor proliferation and metastasis, while a potential Alzheimer's drug would be tested for its impact on cognitive function. ajchem-a.comnih.gov
Development of Targeted Therapies
The ultimate goal of modifying this compound is to create highly specific therapies that act on a defined molecular target, thereby maximizing efficacy and minimizing side effects. The piperidine scaffold has proven instrumental in the development of numerous targeted drugs.
Future research could steer derivatives toward several classes of targeted therapies:
Enzyme Inhibitors: Piperidine derivatives are potent inhibitors of various enzymes. By modifying the core structure, new compounds could be designed to selectively inhibit targets like monoamine oxidase (MAO) for neurological disorders, or acetylcholinesterase (AChE) for Alzheimer's disease. nih.govnih.gov
Receptor Antagonists: The structure is suitable for developing antagonists for G-protein coupled receptors (GPCRs), such as the CCR5 receptor, which is a target in HIV therapy.
Signaling Pathway Modulators: In oncology, piperidine-based compounds have been shown to modulate critical signaling pathways that drive cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways. nih.gov Targeted modifications could optimize this activity for specific cancer types.
Novel Therapeutic Modalities: An emerging area is the use of piperidine-containing structures in advanced therapeutic concepts like Boron Neutron Capture Therapy (BNCT), a highly targeted form of radiation therapy for cancer. mdpi.com
By leveraging these future research directions, this compound can serve as a valuable starting point for the discovery and development of the next generation of piperidine-based medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 4-acetylpiperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-acetylpiperidine with benzyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include:
- Temperature : Room temperature (20–25°C) to avoid side reactions.
- Solvent Selection : Dichloromethane is preferred for its inertness and solubility properties.
- Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) ensures ≥95% purity .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles are mandatory due to risks of skin/eye irritation .
- First Aid : Immediate flushing with water (15 minutes for skin/eyes), followed by medical consultation for persistent symptoms .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent toxic vapor release .
Q. How is the compound characterized spectroscopically, and what benchmarks validate purity?
- Methodological Answer :
- 1H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (carbamate –CH2–), and δ 2.1 ppm (acetyl group) confirm structure .
- GC/MS : Purity ≥98% is validated by a single peak in chromatograms, with molecular ion [M+H]+ matching the theoretical mass (e.g., 275.34 g/mol for related derivatives) .
Advanced Research Questions
Q. How can conflicting data in reaction yields or spectroscopic analyses be resolved?
- Methodological Answer :
- Yield Discrepancies : Re-evaluate stoichiometry (e.g., excess benzyl chloroformate to drive reaction completion) or solvent purity (e.g., anhydrous conditions to prevent hydrolysis) .
- NMR Ambiguities : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in piperidine ring protons (δ 1.2–2.5 ppm) .
Q. What strategies improve regioselectivity during functionalization of the piperidine ring?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., NH in 4-aminopiperidine derivatives) during acetyl or carboxylate modifications .
- Catalysis : Pd/C or Ru-based catalysts enhance selectivity in hydrogenation/debenzylation steps .
Q. How does steric and electronic modulation of the acetyl group impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the acetyl group with bulkier (e.g., trifluoroacetyl) or electron-withdrawing substituents to assess enzyme inhibition (e.g., acetylcholinesterase) .
- Table : Comparative Activity of Derivatives
| Substituent | IC50 (nM) | LogP |
|---|---|---|
| Acetyl | 120 | 1.8 |
| Trifluoroacetyl | 45 | 2.1 |
| Propionyl | 200 | 2.0 |
Data Contradiction Analysis
Q. Why do different synthetic methods report varying melting points or phase transitions?
- Methodological Answer : Discrepancies arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) produce distinct crystalline forms .
- Impurities : Residual triethylamine hydrochloride lowers observed melting points; rigorous washing (5% NaHCO3) mitigates this .
Q. How can stability issues in long-term storage affect experimental reproducibility?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the carboxylate ester in humid conditions forms 4-acetylpiperidine and benzyl alcohol, detectable via TLC .
- Storage : Store in airtight containers under argon at –20°C, with desiccants (silica gel) to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
